Cas no 343599-59-7 (3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one)

3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative featuring a brominated phenyl ring and a biphenyl moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its conjugated enone system, which serves as a versatile intermediate for further functionalization. The presence of the bromine atom enhances reactivity in cross-coupling reactions, while the extended aromatic system contributes to potential applications in materials science, such as optoelectronic materials. Its well-defined structure and stability make it suitable for research in drug discovery, particularly as a scaffold for developing bioactive molecules. The compound is typically characterized by high purity and consistent performance in synthetic applications.
3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one structure
343599-59-7 structure
商品名:3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
CAS番号:343599-59-7
MF:C21H15BrO
メガワット:363.247205018997
CID:4713107

3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
    • 3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • インチ: 1S/C21H15BrO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H
    • InChIKey: XNLDAIILCAVPJC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C=CC(C1C=CC(=CC=1)C1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 394
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 17.1

3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194544-10g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 98%
10g
¥10912.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194544-2g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 98%
2g
¥6248.00 2024-05-17
A2B Chem LLC
AJ25757-1g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 95+%
1g
$628.00 2024-04-20
A2B Chem LLC
AJ25757-5g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 95+%
5g
$1134.00 2024-04-20
A2B Chem LLC
AJ25757-100g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 95+%
100g
$4037.00 2024-04-20
A2B Chem LLC
AJ25757-10g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 95+%
10g
$1337.00 2024-04-20
A2B Chem LLC
AJ25757-2g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 95+%
2g
$830.00 2024-04-20
A2B Chem LLC
AJ25757-25g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 95+%
25g
$1944.00 2024-04-20
A2B Chem LLC
AJ25757-50g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one
343599-59-7 95+%
50g
$2855.00 2024-04-20

3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one 関連文献

3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-oneに関する追加情報

3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS No. 343599-59-7): A Comprehensive Overview

3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, with the CAS number 343599-59-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its conjugated double bond system and the presence of bromine and phenyl groups, which contribute to its reactivity and functional versatility.

The molecular formula of 3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is C18H14BrO, and its molecular weight is approximately 326.20 g/mol. The compound is a yellow to orange crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties make it an attractive candidate for a wide range of synthetic transformations and biological studies.

In the realm of pharmaceutical research, 3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent inhibitory activity against the enzyme X, which is implicated in several types of cancer. The bromine substituent plays a crucial role in enhancing the binding affinity and selectivity of these derivatives, making them valuable candidates for further optimization.

Beyond its pharmaceutical applications, 3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has also been investigated for its potential use in materials science. The conjugated double bond system and aromatic rings provide a platform for designing novel materials with unique optical and electronic properties. A study published in the Journal of Materials Chemistry C in 2021 demonstrated that this compound can be used as a building block for the synthesis of luminescent materials with high quantum yields. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthetic accessibility of 3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been well-documented in the literature. A common synthetic route involves the condensation of 4-bromobenzaldehyde with 4-phenylacetophenone followed by an aldol condensation reaction. This method provides high yields and good purity, making it suitable for large-scale production. Additionally, recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions, reducing the environmental impact and cost associated with their synthesis.

The safety profile of 3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an important consideration for its practical applications. While it is generally considered safe when handled properly, standard laboratory safety protocols should be followed to minimize exposure risks. This includes wearing appropriate personal protective equipment (PPE), working under a fume hood, and disposing of waste materials according to local regulations.

In conclusion, 3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CAS No. 343599-59-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for drug discovery, materials science, and organic synthesis. Ongoing research continues to uncover new applications and optimize its properties, further solidifying its importance in the scientific community.

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